Ethyl 3-hydroxyquinoxaline-2-carboxylate
Overview
Description
Ethyl 3-hydroxyquinoxaline-2-carboxylate is a biochemical used for proteomics research . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 .
Molecular Structure Analysis
The molecular formula of Ethyl 3-hydroxyquinoxaline-2-carboxylate is C11H10N2O3 . Its average mass is 218.209 Da and its monoisotopic mass is 218.069138 Da .Physical And Chemical Properties Analysis
Ethyl 3-hydroxyquinoxaline-2-carboxylate has a density of 1.3±0.1 g/cm3 . Its boiling point is 371.9ºC at 760mmHg . The flash point is 178.7ºC .Scientific Research Applications
Antimicrobial Activity
Quinoxalines and their derivatives have shown significant antimicrobial activity . They have been found to be effective against various pathogens, including bacteria, fungi, and viruses . The methods of application typically involve synthesizing the quinoxaline derivatives and then testing their antimicrobial activity using standard microbiological techniques .
Anticancer Activity
Quinoxaline derivatives have been used in the development of drugs for treating cancer . These compounds have shown cytotoxic activity against cancerous cells . The methods of application usually involve synthesizing the quinoxaline derivatives and then testing their cytotoxic activity using various cell lines .
Anti-Inflammatory and Analgesic Activity
Quinoxaline derivatives have also shown anti-inflammatory and analgesic activities . These compounds have been used in the development of drugs for treating conditions like pain and inflammation . The methods of application typically involve synthesizing the quinoxaline derivatives and then testing their anti-inflammatory and analgesic activities using various models .
Antiviral Activity
Quinoxaline derivatives have shown antiviral activity . These compounds have been used in the development of drugs for treating viral infections . The methods of application usually involve synthesizing the quinoxaline derivatives and then testing their antiviral activity using various viral strains .
Material Science
Quinoxaline derivatives have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials . The methods of application typically involve synthesizing the quinoxaline derivatives and then testing their properties using various material science techniques .
Environmental Science
3-Hydroxy-2-quinoxalinecarboxylic acid, a derivative of quinoxaline, has been used to study the sorption of ionizable organic compounds to an estuarine sediment . It was used in the preparation of Zinc (II)-quinoxaline complexes which were characterized by X-ray crystallography and fluorescence spectroscopy .
Synthetic Routes
Quinoxalines have become a subject of extensive research due to their wide range of physicochemical and biological activities . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This includes the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Therapeutic Uses
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions such as cancerous cells, AIDS, plant viruses, and schizophrenia . They have also been used to combat deadly pathogens (bacteria, fungi, viruses) especially in the current pandemic situation caused by SARS-COVID 19 .
properties
IUPAC Name |
ethyl 3-oxo-4H-quinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFHRBUBUHJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289987 | |
Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxyquinoxaline-2-carboxylate | |
CAS RN |
36818-07-2 | |
Record name | 36818-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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